molecular formula C21H23NO B055923 N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine CAS No. 119356-76-2

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

Cat. No.: B055923
CAS No.: 119356-76-2
M. Wt: 305.4 g/mol
InChI Key: USRHYDPUVLEVMC-UHFFFAOYSA-N
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Description

The compound “MG 1” refers to a class of magnesium(I) compounds, which are characterized by the presence of a magnesium-magnesium bondMagnesium(I) compounds are distinct from the more common magnesium(II) compounds, which are widely used in various industrial and medical applications .

Mechanism of Action

The mechanism of action of magnesium(I) compounds involves the transfer of electrons from the magnesium centers to the target molecules. This electron transfer can facilitate a variety of chemical transformations, including reductions and bond formations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Biochemical Analysis

Biochemical Properties

N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine plays a crucial role in biochemical reactions by inhibiting the serotonin transporter (SERT). This inhibition increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are involved in its metabolism . Additionally, it binds to the serotonin transporter with high affinity, preventing the reuptake of serotonin into presynaptic neurons .

Cellular Effects

This compound affects various cell types and cellular processes. It modulates cell signaling pathways by increasing serotonin levels, which can influence gene expression and cellular metabolism. The compound has been shown to impact neuronal cells significantly, enhancing synaptic plasticity and promoting neuroprotection . In non-neuronal cells, it can affect cellular metabolism by altering the activity of metabolic enzymes and transporters.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the serotonin transporter, leading to the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, enhancing serotonergic signaling. The compound also interacts with cytochrome P450 enzymes, which metabolize it into active and inactive metabolites . These interactions can lead to enzyme inhibition or activation, affecting the overall pharmacokinetic profile of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that it maintains its efficacy in modulating serotonin levels over extended periods, although its stability can be influenced by factors such as light and pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively increases serotonin levels and improves behavioral outcomes in models of premature ejaculation and depression . At higher doses, it can cause adverse effects such as serotonin syndrome, characterized by excessive serotonergic activity leading to symptoms like agitation, hyperthermia, and seizures .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes convert the compound into its active and inactive metabolites, which are then further processed and excreted. The metabolic pathways involve oxidation, demethylation, and conjugation reactions, affecting the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as the serotonin transporter and P-glycoprotein, which influence its cellular uptake and efflux . The compound’s distribution is also affected by its lipophilicity, allowing it to cross the blood-brain barrier and accumulate in the central nervous system.

Subcellular Localization

This compound is primarily localized in the synaptic cleft and presynaptic neurons, where it exerts its pharmacological effects by inhibiting serotonin reuptake . The compound may also be found in other cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and signaling pathways. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium(I) compounds typically involves the reduction of magnesium(II) precursors. One common method is the reaction of a magnesium(II) halide with a strong reducing agent such as potassium or sodium metal. This reaction is often carried out in the presence of bulky ligands to stabilize the resulting magnesium(I) compound .

For example, the reaction of magnesium(II) chloride with potassium metal in the presence of a bulky ligand can yield a magnesium(I) dimer:

MgCl2+2K+LigandMg2(Ligand)2+2KCl\text{MgCl}_2 + 2\text{K} + \text{Ligand} \rightarrow \text{Mg}_2(\text{Ligand})_2 + 2\text{KCl} MgCl2​+2K+Ligand→Mg2​(Ligand)2​+2KCl

Industrial Production Methods

Industrial production of magnesium(I) compounds is still in its nascent stages due to the challenges associated with their stabilization and handling. advancements in ligand design and reaction conditions are paving the way for scalable production methods. The use of specialized reactors and controlled environments is crucial to prevent the decomposition of these sensitive compounds .

Chemical Reactions Analysis

Types of Reactions

Magnesium(I) compounds undergo a variety of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of magnesium(I) compounds depend on the specific reaction conditions and reagents used. For example, oxidation typically yields magnesium(II) compounds, while substitution reactions can produce a variety of magnesium complexes with different ligands .

Comparison with Similar Compounds

Magnesium(I) compounds are unique compared to other magnesium compounds due to their lower oxidation state and the presence of a magnesium-magnesium bond. Similar compounds include:

    Magnesium(II) Compounds: These are more common and include compounds such as magnesium chloride and magnesium sulfate.

    Magnesium(0) Compounds: These are highly reactive and less stable compared to magnesium(I) compounds.

Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRHYDPUVLEVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421937, DTXSID00861254
Record name N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-3-[(naphthalen-1-yl)oxy]-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119356-76-2
Record name N,N-Dimethyl-α-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119356-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is R-Dapoxetine separated from the racemic mixture?

A1: R-Dapoxetine can be separated from the racemic mixture through a resolution process using D- or L-(+)-tartaric acid. This method leverages the difference in solubility between the diastereoisomers formed by the reaction of Dapoxetine with tartaric acid. This process has been shown to yield R-Dapoxetine with high enantiomeric excess (e.e% > 99.9%). []

Q2: What is the enantiomeric purity achievable for R-Dapoxetine using the tartaric acid resolution method?

A2: The resolution of racemic Dapoxetine with D- or L-(+)-tartaric acid has demonstrated the capability to produce both S-Dapoxetine and R-Dapoxetine with enantiomeric excess (e.e%) values exceeding 99.9%. This high level of purity highlights the effectiveness of this method for separating the enantiomers. []

Q3: What are the potential advantages of developing prodrugs for Dapoxetine, and how is this achieved structurally?

A3: Prodrugs offer a promising strategy for enhancing the pharmaceutical properties of Dapoxetine, such as water solubility, stability, elution rate, and taste. One approach involves introducing specific chemical groups to modify the Dapoxetine structure. For example, reacting Dapoxetine with (RcO)2P(O)O(CRaRb)y-halide leads to a prodrug with a zwitterionic structure, incorporating the -(CRaRb)y-O-P(O)(ORc)(O-) progroup (Rp), potentially improving its overall pharmaceutical profile. []

Q4: Are there alternative synthesis pathways for obtaining enantiomerically pure Dapoxetine?

A4: Yes, highly enantioselective syntheses have been developed for both (S)-(+)- and (R)-(-)-Dapoxetine. These methods utilize 3-phenyl-1-propanol as a starting material and leverage Du Bois asymmetric C-H amination reactions with chiral dirhodium(II) complexes as catalysts to achieve enantioselectivity. []

Q5: What analytical methods are employed to determine the purity of Dapoxetine and identify potential impurities?

A5: Capillary electrophoresis (CE) serves as a valuable analytical technique for assessing the purity of Dapoxetine hydrochloride. This method enables the separation and quantification of (R)-Dapoxetine along with potential impurities like (3S)‐3‐(dimethylamino)‐3‐phenyl‐1‐propanol, (S)‐3‐amino‐3‐phenyl‐1‐propanol, and 1-naphthol. []

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